Xanomeline (tartrate)

Vue d'ensemble

Description

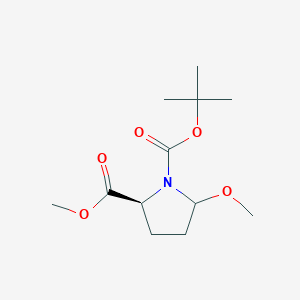

LY 246708 (tartrate), également connu sous le nom de xanoméline tartrate, est un petit agoniste du récepteur muscarinique de l'acétylcholine. Il a été synthétisé pour la première fois dans le cadre d'une collaboration entre Eli Lilly et Novo Nordisk, en tant que traitement expérimental pour les troubles du système nerveux central. Ce composé cible principalement les sous-types de récepteurs muscariniques M1 et M4, ce qui en fait un candidat prometteur pour le traitement de conditions telles que la schizophrénie et la maladie d'Alzheimer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de LY 246708 (tartrate) implique la formation d'un cycle thiadiazole et sa fixation ultérieure à un fragment pyridine. Les étapes clés comprennent :

- Formation du cycle thiadiazole par réaction de l'hexylamine avec le diimidazole thiocarbonyl.

- Cyclisation avec l'hydrazine pour former le cycle thiadiazole.

- Couplage du cycle thiadiazole avec un dérivé pyridine en conditions basiques .

Méthodes de production industrielle : La production industrielle de LY 246708 (tartrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le produit final est souvent purifié en utilisant des techniques de recristallisation pour obtenir les niveaux de pureté souhaités .

Types de réactions :

Oxydation : LY 246708 (tartrate) peut subir des réactions d'oxydation, en particulier au niveau du cycle thiadiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Le composé peut être réduit au niveau du cycle pyridine, ce qui conduit à la formation de dérivés dihydropyridine.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque (mCPBA) dans des conditions douces.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que l'hydrure de sodium.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés dihydropyridine.

Substitution : Divers dérivés pyridine substitués.

Applications De Recherche Scientifique

LY 246708 (tartrate) a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la pharmacologie du récepteur muscarinique de l'acétylcholine.

Biologie : Investigé pour ses effets sur l'excitabilité neuronale et la régulation des neurotransmetteurs.

Médecine : Exploré comme traitement potentiel pour les troubles neuropsychiatriques et neurologiques tels que la schizophrénie et la maladie d'Alzheimer.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs muscariniques .

5. Mécanisme d'action

LY 246708 (tartrate) exerce ses effets en agissant comme agoniste des récepteurs muscariniques M1 et M4. Il se lie à ces récepteurs et stimule leur activité, conduisant à la modulation des circuits de neurotransmetteurs impliquant l'acétylcholine, la dopamine et le glutamate. Ce rééquilibrage des circuits de neurotransmetteurs est supposé atténuer les symptômes de troubles tels que la schizophrénie et la maladie d'Alzheimer .

Composés similaires :

Arécolines : Un agoniste naturel du récepteur muscarinique présent dans la noix d'arec.

Acétylcholine : Le neurotransmetteur endogène des récepteurs muscariniques.

Pilocarpine : Un agoniste du récepteur muscarinique utilisé dans le traitement du glaucome

Comparaison :

Mécanisme D'action

LY 246708 (tartrate) exerts its effects by acting as an agonist at muscarinic M1 and M4 receptors. It binds to these receptors and stimulates their activity, leading to the modulation of neurotransmitter circuits involving acetylcholine, dopamine, and glutamate. This rebalancing of neurotransmitter circuits is thought to alleviate symptoms of disorders like schizophrenia and Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Arecoline: A natural muscarinic receptor agonist found in betel nut.

Acetylcholine: The endogenous neurotransmitter for muscarinic receptors.

Pilocarpine: A muscarinic receptor agonist used in the treatment of glaucoma

Comparison:

Propriétés

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSVWTMVMBGIHQ-WUUYCOTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

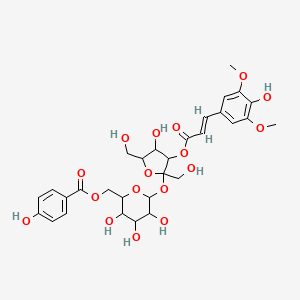

![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)

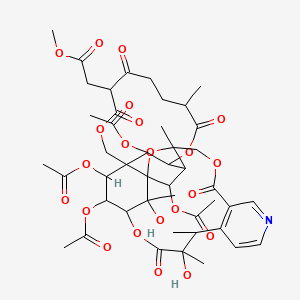

![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)

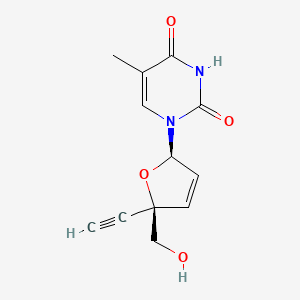

![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B8223653.png)

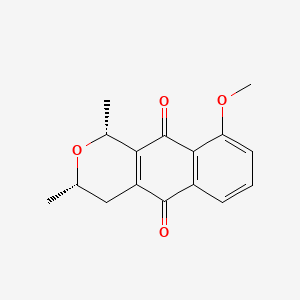

![hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene](/img/structure/B8223685.png)